Cas no 1603263-89-3 (1-Cyclopentyl-2-(methylamino)propan-1-one)

1-Cyclopentyl-2-(methylamino)propan-1-one 化学的及び物理的性質
名前と識別子
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- 1603263-89-3
- EN300-795559
- 1-cyclopentyl-2-(methylamino)propan-1-one
- SCHEMBL23025459
- 1-Propanone, 1-cyclopentyl-2-(methylamino)-
- 1-Cyclopentyl-2-(methylamino)propan-1-one
-
- インチ: 1S/C9H17NO/c1-7(10-2)9(11)8-5-3-4-6-8/h7-8,10H,3-6H2,1-2H3
- InChIKey: JUKODHPDYBLLJZ-UHFFFAOYSA-N
- ほほえんだ: O=C(C(C)NC)C1CCCC1
計算された属性
- せいみつぶんしりょう: 155.131014166g/mol
- どういたいしつりょう: 155.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 139
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
じっけんとくせい
- 密度みつど: 0.957±0.06 g/cm3(Predicted)
- ふってん: 221.3±23.0 °C(Predicted)
- 酸性度係数(pKa): 7.71±0.10(Predicted)
1-Cyclopentyl-2-(methylamino)propan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-795559-0.25g |
1-cyclopentyl-2-(methylamino)propan-1-one |
1603263-89-3 | 95% | 0.25g |
$513.0 | 2024-05-22 | |
Enamine | EN300-795559-5.0g |
1-cyclopentyl-2-(methylamino)propan-1-one |
1603263-89-3 | 95% | 5.0g |
$1614.0 | 2024-05-22 | |
Enamine | EN300-795559-1.0g |
1-cyclopentyl-2-(methylamino)propan-1-one |
1603263-89-3 | 95% | 1.0g |
$557.0 | 2024-05-22 | |
Enamine | EN300-795559-0.5g |
1-cyclopentyl-2-(methylamino)propan-1-one |
1603263-89-3 | 95% | 0.5g |
$535.0 | 2024-05-22 | |
Enamine | EN300-795559-0.05g |
1-cyclopentyl-2-(methylamino)propan-1-one |
1603263-89-3 | 95% | 0.05g |
$468.0 | 2024-05-22 | |
Enamine | EN300-795559-0.1g |
1-cyclopentyl-2-(methylamino)propan-1-one |
1603263-89-3 | 95% | 0.1g |
$490.0 | 2024-05-22 | |
Enamine | EN300-795559-10.0g |
1-cyclopentyl-2-(methylamino)propan-1-one |
1603263-89-3 | 95% | 10.0g |
$2393.0 | 2024-05-22 | |
Enamine | EN300-795559-2.5g |
1-cyclopentyl-2-(methylamino)propan-1-one |
1603263-89-3 | 95% | 2.5g |
$1089.0 | 2024-05-22 |
1-Cyclopentyl-2-(methylamino)propan-1-one 関連文献
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
-
M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
1-Cyclopentyl-2-(methylamino)propan-1-oneに関する追加情報
Professional Introduction to Compound with CAS No. 1603263-89-3 and Product Name: 1-Cyclopentyl-2-(methylamino)propan-1-one
1-Cyclopentyl-2-(methylamino)propan-1-one, identified by its Chemical Abstracts Service (CAS) number 1603263-89-3, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a cyclopentyl moiety linked to an amine-substituted propanone backbone, has garnered attention due to its structural versatility and potential applications in drug discovery and medicinal chemistry. The presence of both a cycloalkyl group and an amine functionality makes it a valuable scaffold for developing novel therapeutic agents, particularly in the realm of central nervous system (CNS) disorders and inflammatory conditions.
The structure of 1-Cyclopentyl-2-(methylamino)propan-1-one exhibits a unique blend of steric hindrance provided by the cyclopentyl ring and electronic properties influenced by the amine substituent. This combination allows for diverse interactions with biological targets, making it a promising candidate for further exploration in medicinal chemistry. Recent advancements in computational chemistry have enabled the prediction of its pharmacokinetic properties, suggesting potential as an orally bioavailable compound with favorable metabolic stability.
In the context of pharmaceutical research, this compound has been investigated for its potential role in modulating enzyme activity and receptor binding. The cyclopentyl group, known for its ability to enhance binding affinity through van der Waals interactions, could be particularly useful in designing ligands for G-protein coupled receptors (GPCRs). Additionally, the amine moiety provides a site for hydrogen bonding or ionic interactions with biological targets, further enhancing its drug-like properties.
Recent studies have highlighted the importance of amine-containing heterocycles in the development of novel therapeutics. 1-Cyclopentyl-2-(methylamino)propan-1-one fits well within this category, as it combines a cycloalkyl scaffold with an amine group, which is frequently observed in bioactive molecules. For instance, derivatives of this compound have shown promise in preclinical models as potential inhibitors of enzymes involved in inflammatory pathways. These findings align with the broader trend in drug discovery towards identifying small molecules that can modulate complex biological processes.
The synthesis of 1-Cyclopentyl-2-(methylamino)propan-1-one has been optimized through various chemical methodologies, including nucleophilic addition reactions and cyclization processes. The cyclopentyl ring can be introduced via Friedel-Crafts alkylation or ring-closing metathesis, while the amine functionality can be incorporated through reductive amination or direct substitution reactions. These synthetic routes have been refined to ensure high yields and purity, making the compound accessible for further biological evaluation.
In terms of biological activity, preliminary data suggest that 1-Cyclopentyl-2-(methylamino)propan-1-one may exhibit properties relevant to treating conditions such as pain and neurodegeneration. The compound's ability to interact with both enzymatic and receptor targets has been explored using high-throughput screening (HTS) techniques. These screens have identified specific analogs within this series that show enhanced potency and selectivity, paving the way for structure-activity relationship (SAR) studies.
The pharmacological profile of 1-Cyclopentyl-2-(methylamino)propan-1-one has been further characterized through in vitro assays. These studies have revealed potential interactions with targets such as monoamine oxidases (MAOs) and cyclooxygenase (COX), enzymes known to play roles in neurotransmitter metabolism and inflammation. Additionally, the compound's ability to cross the blood-brain barrier has been evaluated using computational models, suggesting its feasibility as a CNS drug candidate.
Advances in medicinal chemistry have emphasized the importance of understanding molecular interactions at an atomic level. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been employed to elucidate the binding mode of 1-Cyclopentyl-2-(methylamino)propan-1-one with its target proteins. These structural insights have guided modifications aimed at improving potency, selectivity, and pharmacokinetic properties. For example, optimizing the size and electronic distribution of the cyclopentyl group has led to derivatives with enhanced binding affinity.
The development pipeline for this compound includes ongoing preclinical studies to assess its safety and efficacy in animal models. These studies are crucial for determining dosing regimens and identifying potential side effects before human trials can commence. The integration of machine learning algorithms into drug discovery has also accelerated the process by predicting optimal modifications based on large datasets of known bioactive compounds.
In conclusion, 1-Cyclopentyl-2-(methylamino)propan-1-one (CAS No. 1603263-89-3) represents a compelling example of how structural diversity can lead to novel therapeutic opportunities. Its unique combination of functional groups makes it a versatile scaffold for medicinal chemistry innovation. As research continues to uncover new biological targets and synthetic methodologies, this compound holds promise as a precursor for next-generation pharmaceuticals addressing unmet medical needs.
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